3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Applications
Quinazolinone derivatives have shown significant antimicrobial and antibacterial properties. Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, which exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying potency comparable to the standard drug ciprofloxacin Synthesis and Antimicrobial Evaluation of Quinazolinone Peptide Derivatives. Similarly, Appani et al. (2016) reported the synthesis of novel quinazolinone derivatives that emerged as potent antibacterial agents against Proteus vulgaris and Bacillus subtilis Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
Antiviral Activities
Quinazolinone derivatives have also been explored for their antiviral activities. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones that were screened for antiviral activity against various viruses, including influenza A and severe acute respiratory syndrome coronavirus, with some compounds showing promising antiviral properties Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives: Microwave-Assisted Synthesis and Evaluation of Antiviral Activities against Respiratory and Biodefense Viruses.
Anticorrosion and Antioxidant Properties
Öztürk et al. (2020) introduced quinazolin-4(3H)-one-based cationic surfactants, which not only exhibited significant antibacterial and antifungal activities but also demonstrated noteworthy anticorrosion and antioxidant properties Synthesis, anticorrosion, antibacterial, and antifungal activity of new amphiphilic compounds possessing quinazolin-4(3H)-one scaffold.
Antitumor and Anti-inflammatory Applications
Bavetsias et al. (2002) focused on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, showing that some derivatives were significantly more cytotoxic than CB30865 and retained its novel biochemical characteristics The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. Additionally, Thorat et al. (2021) synthesized thiadiazoloquinazolinones with promising anti-inflammatory activity, showcasing the potential of quinazolinone derivatives as anti-inflammatory agents Synthesis and Evaluation of new 4(3H)-quinazolinones derivatives as potential Anti-Inflammatory agents.
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-15-7-1-2-8-16(15)21-13-23(18)14-6-5-11-22(12-14)19(25)17-9-3-4-10-20-17/h1-4,7-10,13-14H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUQWKOKRGFVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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